Product packaging for 2-(2-Iodoethyl)pyridine(Cat. No.:)

2-(2-Iodoethyl)pyridine

Cat. No.: B12972636
M. Wt: 233.05 g/mol
InChI Key: UCBYVKSSDSCDDE-UHFFFAOYSA-N
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Description

2-(2-Iodoethyl)pyridine (CAS 123731-48-6) is a valuable chemical reagent in organic and medicinal chemistry research. This compound, with the molecular formula C7H8IN and a molecular weight of 233.05 g/mol, features a pyridine ring linked to an iodoethyl chain, making it a versatile alkylating agent and a crucial building block for the synthesis of more complex molecules . Researchers utilize this iodine-containing intermediate in cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds. Its structure also makes it a prime candidate for constructing pyridine-containing molecular scaffolds and for use in the development of pharmaceutical candidates. The product requires cold-chain transportation and is currently out of stock. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B12972636 2-(2-Iodoethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBYVKSSDSCDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of the 2 2 Iodoethyl Pyridine Moiety

Nucleophilic Substitution Reactions at the Iodoethyl Group

The carbon-iodine bond in the 2-(2-Iodoethyl)pyridine moiety is highly susceptible to nucleophilic attack. Iodine is an excellent leaving group, facilitating the displacement by a wide variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that the electrophilic carbon is a primary center, which is sterically accessible and disfavors the formation of a primary carbocation that would be required for an SN1 pathway. wikipedia.orglibretexts.orgyoutube.com The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and follows second-order kinetics. masterorganicchemistry.com

Formation of Alkyl-Pyridine Derivatives

A significant application of this compound is in the formation of new carbon-carbon bonds through reactions with carbon-based nucleophiles. This allows for the extension of the ethyl side chain and the introduction of diverse functional groups.

Reaction with Cyanide: The cyanide ion (CN⁻), typically from a salt like sodium or potassium cyanide, is a potent nucleophile that can readily displace the iodide. The reaction produces 3-(pyridin-2-yl)propanenitrile, extending the carbon chain by one atom and introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functionalities.

Reaction with Enolates: Enolates, which are resonance-stabilized carbanions derived from carbonyl compounds, are excellent carbon nucleophiles for alkylation reactions. organic-chemistry.orgorganic-chemistry.org For instance, the enolate of diethyl malonate, formed by deprotonation with a strong base like sodium ethoxide, can be alkylated by this compound. The resulting product, diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, can be further hydrolyzed and decarboxylated to yield 4-(pyridin-2-yl)butanoic acid. This malonic ester synthesis is a classic method for forming substituted acetic acids. acs.org Similarly, enolates from other active methylene (B1212753) compounds, such as those in the acetoacetic ester synthesis, can be used to generate a variety of ketones. rsc.org

Table 1: Alkylation with Carbon Nucleophiles
NucleophileReagent ExampleProduct StructureProduct Name
CyanideNaCN3-(pyridin-2-yl)propanenitrile
Malonate Ester EnolateNa⁺ ⁻CH(COOEt)₂Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate

Generation of Quaternary Pyridinium (B92312) Salts

The iodoethyl group of this compound serves as an effective alkylating agent for tertiary amines, leading to the formation of quaternary ammonium (B1175870) salts. This transformation is a classic example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reaction with an alkyl halide. researchgate.net The reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen onto the electrophilic carbon of the iodoethyl group, displacing the iodide ion.

For example, the reaction of this compound with a tertiary amine like trimethylamine (B31210) results in the formation of N,N,N-trimethyl-2-(pyridin-2-yl)ethan-1-aminium iodide. These quaternary salts are often crystalline solids and have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The rate of quaternization is influenced by factors such as the nucleophilicity of the amine, the solvent polarity, and steric hindrance. researchgate.netdalalinstitute.comchemistrysteps.com

Table 2: Quaternization Reaction Examples
Tertiary AmineProduct StructureProduct Name
Trimethylamine (NMe₃)N,N,N-trimethyl-2-(pyridin-2-yl)ethan-1-aminium iodide
Pyridine (B92270)1-(2-(Pyridin-2-yl)ethyl)pyridinium iodide

Amine Alkylation and Related Transformations

Similar to its reaction with tertiary amines, this compound can alkylate primary and secondary amines. This reaction provides a direct route to N-substituted 2-(pyridin-2-yl)ethanamines. However, a common challenge in the alkylation of primary and secondary amines is overalkylation. The product of the initial alkylation (a secondary amine from a primary amine, or a tertiary amine from a secondary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions that can yield mixtures of mono- and poly-alkylated products, as well as the quaternary ammonium salt.

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can involve using a large excess of the starting amine to favor the mono-alkylated product statistically or employing specific bases and reaction conditions that minimize subsequent alkylation steps. For example, reacting this compound with a primary amine such as aniline (B41778) can produce N-(2-(pyridin-2-yl)ethyl)aniline.

Table 3: Amine Alkylation Examples
AmineProduct StructureProduct Name
Aniline (PhNH₂)N-(2-(pyridin-2-yl)ethyl)aniline
Diethylamine (Et₂NH)N,N-diethyl-2-(pyridin-2-yl)ethanamine

Elimination Reactions: Pathways to Vinyl Pyridine Derivatives

When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form 2-vinylpyridine. This transformation is a dehydrohalogenation, specifically a dehydroiodination, where a molecule of hydrogen iodide (HI) is removed.

The reaction typically proceeds through a bimolecular elimination (E2) mechanism. masterorganicchemistry.com The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the pyridine ring (the β-carbon), while simultaneously, the C-I bond on the adjacent carbon (the α-carbon) breaks, and a new π-bond forms between the α and β carbons. libretexts.orgpearson.com For this mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required between the abstracted proton and the leaving group. nih.gov The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. wikipedia.org

Strong, sterically hindered bases such as potassium tert-butoxide are often used to favor elimination over substitution. The product, 2-vinylpyridine, is an important monomer in the polymer industry and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Metal-Catalyzed Cross-Coupling Reactions

While many common palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, are predominantly used for coupling sp²- and sp-hybridized carbon centers (e.g., aryl or vinyl halides), their application to saturated sp³-hybridized alkyl halides like this compound is more nuanced. nih.gov The oxidative addition of a primary alkyl halide to a Pd(0) center can be challenging and is often slower than the competing β-hydride elimination from the resulting alkyl-palladium intermediate. However, specific types of cross-coupling reactions are well-suited for alkyl halides.

Palladium-Catalyzed C-C Bond Formations

Certain palladium- and nickel-catalyzed cross-coupling reactions are effective for forming C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds from alkyl halides. Two of the most prominent examples are the Negishi and Kumada couplings.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This reaction is particularly versatile as it allows for the coupling of sp³-hybridized carbons. wikipedia.org this compound could serve as the electrophilic partner, reacting with an arylzinc or alkylzinc reagent. For example, reaction with phenylzinc chloride in the presence of a suitable palladium catalyst, such as one bearing bulky, electron-rich phosphine (B1218219) ligands, would be expected to yield 2-phenethylpyridine. The functional group tolerance of organozinc reagents makes this a powerful method. rsc.orgacs.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) as the nucleophilic partner, typically with a nickel or palladium catalyst. organic-chemistry.orgresearchgate.net The reaction of this compound with an aryl Grignard reagent, such as phenylmagnesium bromide, would also produce 2-phenethylpyridine. While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., esters, nitriles, ketones). Specialized catalyst systems have been developed to improve the scope and efficiency of coupling reactions involving alkyl halides.

Table 4: Potential Cross-Coupling Reactions
Reaction NameOrganometallic ReagentCatalyst ExamplePotential Product
Negishi CouplingPhenylzinc Chloride (PhZnCl)Pd(PPh₃)₄2-Phenethylpyridine
Kumada CouplingPhenylmagnesium Bromide (PhMgBr)NiCl₂(dppp)2-Phenethylpyridine

Copper-Catalyzed Coupling Processes

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While palladium catalysis often dominates the landscape of cross-coupling, copper-based systems offer a cheaper and sometimes complementary approach. nih.gov The reactivity of this compound in these processes is primarily centered on the C(sp³)-I bond, which can be activated by a copper(I) catalyst.

The general mechanism for Ullmann-type reactions involves the formation of an organocopper intermediate. wikipedia.org For this compound, a copper(I) salt would react to form a copper(I) species which then undergoes a reaction with the iodoethyl group. wikipedia.orgrug.nl Innovations in this field have led to the development of catalytic systems that operate under milder conditions than the traditionally harsh temperatures, often employing ligands such as diamines or amino alcohols to stabilize the copper catalyst and enhance its reactivity. nih.govrug.nl

Specific applications for a substrate like this compound in copper-catalyzed couplings include:

C-S Coupling: The formation of thioethers via the coupling of thiols with alkyl halides is a well-established transformation. Copper catalysts, particularly copper(I) iodide, have been shown to be effective for the coupling of thiols with aryl iodides, and this chemistry can be extended to alkyl iodides. nih.govrsc.orguu.nl A ligand-free system using CuI has been reported for the coupling of thiophenols with aryl iodides, which suggests that this compound could react with various thiols to form the corresponding 2-(2-thioethyl)pyridine derivatives. uu.nl The use of a soluble copper source like copper(I)-thiophene-2-carboxylate (CuTC) has been shown to be effective in the coupling of challenging heteroaryl iodides with thiols. nih.gov

C-N Coupling (Goldberg Reaction): The copper-catalyzed amination of aryl halides, known as the Goldberg reaction, is an alternative to the Buchwald-Hartwig amination. wikipedia.org While typically applied to aryl halides, similar principles can be applied to activated alkyl halides. The reaction of this compound with primary or secondary amines in the presence of a copper catalyst and a suitable base could yield the corresponding N-substituted 2-(2-aminoethyl)pyridines.

C-O Coupling (Ullmann Ether Synthesis): The synthesis of ethers from aryl halides and alcohols is another classical copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve its reaction with alcohols or phenols to produce the corresponding ether derivatives.

C-C Coupling with Alkynes: Copper(I) salts are well-known co-catalysts in the Sonogashira reaction but can also promote the coupling of terminal alkynes with halides independently, although this is more common with aryl and vinyl halides. organic-chemistry.orgnih.gov A copper-catalyzed, asymmetric method to directly functionalize pyridines with terminal alkynes has been described, suggesting the possibility of engaging the iodoethyl group in similar transformations. nih.gov

Coupling Partner Catalyst System (Representative) Product Type
Thiol (R-SH)CuI / Base2-(2-(R-thio)ethyl)pyridine
Amine (R₂NH)CuI / Ligand / Base2-(2-(R₂-amino)ethyl)pyridine
Alcohol (R-OH)Cu Catalyst / Base2-(2-(R-oxy)ethyl)pyridine
Terminal Alkyne (R-C≡CH)Cu(I) salt / Base2-(4-R-but-3-yn-1-yl)pyridine

This table presents potential transformations based on established copper-catalyzed methodologies.

Other Transition Metal Catalyses

Beyond copper, other transition metals, particularly palladium and nickel, are workhorses in modern synthetic organic chemistry for cross-coupling reactions. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

Palladium-Catalyzed Reactions:

Palladium catalysts are highly versatile for forming C-C and C-heteroatom bonds. youtube.com

Heck Reaction: This reaction couples an organohalide with an alkene. wikipedia.orgyoutube.comorganic-chemistry.org this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base to yield substituted 2-alkenylpyridines. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by copper. wikipedia.orgorganic-chemistry.org While less common with unactivated alkyl halides, developments in catalyst design have expanded the scope of this reaction. organic-chemistry.org The coupling of this compound with terminal alkynes would produce 2-(alkynyl-ethyl)pyridine derivatives. acs.orgscirp.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound. rsc.org Although typically used for C(sp²)-C(sp²) bond formation, its application to C(sp³)-C(sp²) coupling is known. The reaction of this compound with an arylboronic acid, for instance, would yield 2-(2-arylethyl)pyridine.

Nickel-Catalyzed Reactions:

Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. mdpi.com They are particularly effective in the coupling of alkyl halides.

Coupling with Organozinc Reagents: Nickel complexes, often with terpyridine ligands, have been shown to catalyze the cross-coupling of alkyl iodides with organozinc reagents. mdpi.comnih.govnih.gov This suggests that this compound could be effectively coupled with various alkyl- or arylzinc reagents to form new C-C bonds at the ethyl side chain. mdpi.com The mechanism may involve a single electron transfer (SET) pathway, generating an alkyl radical. mdpi.com

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known for their ability to catalyze a wide range of transformations, including C-H activation and coupling reactions. nih.govrsc.org While less common for direct cross-coupling of alkyl iodides in the style of palladium or nickel, rhodium catalysts could be employed in reactions involving the pyridine nucleus, such as directed C-H functionalization. nih.govsnnu.edu.cn

Reaction Type Metal Catalyst Coupling Partner Product Type
Heck ReactionPalladiumAlkene2-(Substituted-alkenyl)pyridine
Sonogashira CouplingPalladium/CopperTerminal Alkyne2-(Alkynyl-ethyl)pyridine
Suzuki CouplingPalladiumOrganoboron Reagent2-(Aryl/Vinyl-ethyl)pyridine
Negishi-type CouplingNickelOrganozinc Reagent2-(Alkyl/Aryl-ethyl)pyridine

This table provides representative examples of transition metal-catalyzed reactions applicable to this compound.

C-H Functionalization and Related Oxidative Processes

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. nih.gov The pyridine ring of this compound presents several C-H bonds that could potentially be functionalized. The nitrogen atom in the pyridine ring can act as a directing group, facilitating ortho-C-H activation. nih.gov

Directed C-H Arylation: Transition metal catalysts, particularly palladium, can mediate the direct arylation of C-H bonds. beilstein-journals.orgresearchgate.net In the case of 2-substituted pyridines, the nitrogen atom can coordinate to the metal center, directing functionalization to the C6 position. Therefore, this compound could potentially undergo palladium-catalyzed C-H arylation at the C6 position with various aryl halides. beilstein-journals.org Copper-catalyzed direct C-H arylation of pyridine N-oxides has also been reported as a method to synthesize 2-arylpyridines. rsc.org

Oxidative Cyclization: The ethyl side chain in conjunction with the pyridine ring opens up possibilities for oxidative cyclization reactions to form fused heterocyclic systems. nih.govrsc.org Depending on the reaction conditions and the presence of other functional groups, intramolecular C-C or C-N bond formation could be induced through an oxidative process. For instance, an oxidative conversion of 2-methyl-5-ethylpyridine on a vanadium oxide catalyst has been studied, indicating the potential for oxidative transformations of the ethyl group. researchgate.net

Transformation Type Catalyst/Reagent Position of Functionalization Product Type
Directed C-H ArylationPalladium CatalystC6 of Pyridine Ring6-Aryl-2-(2-iodoethyl)pyridine
Oxidative CyclizationOxidizing AgentIntramolecularFused Pyridine Heterocycles

This table outlines potential C-H functionalization and oxidative processes for the this compound scaffold.

Radical Mediated Transformations Involving the C-I Bond

The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a carbon-centered radical. This radical can then participate in a variety of transformations, most notably intramolecular cyclizations. Historically, these reactions were often mediated by toxic tin reagents, but modern methods increasingly rely on tin-free approaches. rsc.orgacs.orgnih.govchemistryviews.org

Intramolecular Radical Cyclization (Arylation): The primary radical transformation for this substrate is the intramolecular cyclization of the ethyl radical onto the pyridine ring. This type of reaction, a form of intramolecular homolytic aromatic substitution, can lead to the formation of fused bicyclic systems. The radical generated at the β-position of the ethyl group can attack one of the electron-deficient positions of the pyridine ring. A free-radical cyclization approach has been successfully used to synthesize polyheterocycles containing pyrrole (B145914) and pyridine rings from substituted pyrrolylpyridinium salts. beilstein-journals.org This demonstrates the feasibility of radical cyclization onto a pyridine ring.

Tin-Free Radical Generation: Modern methods for generating alkyl radicals from alkyl iodides avoid the use of stoichiometric and toxic tin hydrides. rsc.org These methods include:

Photoredox Catalysis: Visible light photoredox catalysis can be used to generate radicals from alkyl iodides through a single-electron transfer mechanism. rsc.orgacs.org An excited-state photocatalyst can reduce the alkyl iodide to form a radical anion, which then fragments to release the alkyl radical and an iodide anion. rsc.org

Silane-Based Reagents: Tris(trimethylsilyl)silane (TTMSS) is a common tin-free radical mediator. beilstein-journals.org In the presence of a radical initiator like azobisisobutyronitrile (AIBN), TTMSS can propagate a radical chain reaction to generate the desired alkyl radical from the alkyl iodide. beilstein-journals.org

The cyclization of the 2-(2-ethyl)pyridyl radical would likely lead to the formation of a dihydropyrido-fused system, which could then aromatize depending on the reaction conditions and the presence of an oxidant.

Initiation Method Key Reagents Intermediate Product Type
Photoredox CatalysisPhotocatalyst, Visible Light2-(2-Pyridyl)ethyl radicalFused dihydropyridine (B1217469) derivative
Silane-Mediated(TMS)₃SiH, AIBN2-(2-Pyridyl)ethyl radicalFused dihydropyridine derivative

This table summarizes modern approaches to radical-mediated cyclization of the this compound moiety.

Applications of 2 2 Iodoethyl Pyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The electrophilic nature of the iodoethyl group, combined with the inherent structure of the pyridine (B92270) ring, makes 2-(2-Iodoethyl)pyridine a suitable starting material for building fused heterocyclic systems. These reactions often proceed via an initial N-alkylation or C-alkylation step, followed by an intramolecular cyclization.

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a significant scaffold in medicinal chemistry. While direct synthesis from this compound is not extensively documented, its structure lends itself to logical synthetic strategies for forming the fused pyrrole (B145914) ring. A plausible approach involves the reaction of this compound with a nucleophile derived from an active methylene (B1212753) compound, such as a substituted acetonitrile (B52724) or ester. The resulting intermediate, possessing a new carbon-carbon bond, can then undergo an intramolecular cyclization to construct the five-membered pyrrole ring.

For instance, the alkylation of a carbanion, like that generated from phenylacetonitrile, onto the iodoethyl side chain would yield an intermediate that, upon a base-induced intramolecular cyclization and subsequent aromatization, would form a 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative. This strategy is analogous to established methods for indole (B1671886) and azaindole synthesis which involve the formation of a key C-C bond followed by cyclization onto an aromatic ring. researchgate.netbeilstein-journals.org

Table 1: Proposed Synthesis of Pyrrolo[2,3-b]pyridine Scaffolds
Reactant 1Reactant 2Intermediate ProductFinal ProductReaction Type
This compoundPhenylacetonitrile (with base)4-(Pyridin-2-yl)-2-phenylbutanenitrile2-Phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridineAlkylation followed by Intramolecular Cyclization

The imidazo[1,2-a]pyridine (B132010) ring system is a privileged scaffold found in numerous pharmaceutical agents. chemrxiv.org The synthesis of this bicyclic heterocycle is classically achieved by the condensation of 2-aminopyridines with α-halocarbonyl compounds. chemrxiv.org An analogous and direct application for this compound involves its reaction with a 2-aminopyridine (B139424) derivative.

The reaction proceeds via an initial nucleophilic substitution, where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the iodoethyl group, displacing the iodide ion. This N-alkylation step forms an N-(2-(pyridin-2-yl)ethyl)-2-aminopyridine intermediate. Subsequent intramolecular cyclization, where the endocyclic nitrogen of the newly introduced pyridine ring attacks the C2 position of the original 2-aminopyridine ring, followed by aromatization, yields the desired imidazo[1,2-a]pyridine skeleton. This cyclization is a well-established pathway for forming this ring system. ias.ac.inresearchgate.netcambridgescholars.com

Table 2: Synthesis of Imidazo[1,2-a]pyridine Ring Systems
Reactant 1Reactant 2Intermediate ProductFinal ProductReaction Type
This compound2-AminopyridineN-(2-(Pyridin-2-yl)ethyl)pyridin-2-amine2,3-Dihydroimidazo[1,2-a]pyridin-4-ium iodideN-Alkylation followed by Intramolecular Cyclization

The versatility of this compound extends to the potential synthesis of other fused pyridine systems. One strategy involves the conversion of the iodo group into another reactive functional group that can participate in an intramolecular cyclization. For example, substitution of the iodide with sodium azide (B81097) would yield 2-(2-azidoethyl)pyridine. This azide can then undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. The nitrene could then undergo an intramolecular C-H insertion reaction with the pyridine ring to form a new fused heterocyclic system, such as a dihydropyrido[1,2-b]pyrazole. The cyclization of azides to form fused heterocycles is a known synthetic strategy. rsc.org

Another potential application is in the synthesis of indolizidine precursors. Alkylation of a suitable nucleophile, such as the anion of diethyl malonate, with this compound, followed by a series of transformations including reduction and cyclization, could provide access to the indolizidine core, a structural motif present in various alkaloids.

Table 3: Potential Synthesis of Other Fused Pyridine Derivatives
Reactant 1Reactant 2Proposed IntermediatePotential Final ProductReaction Type
This compoundSodium Azide2-(2-Azidoethyl)pyridineTetrahydropyrrolo[1,2-a]pyrazineNucleophilic Substitution followed by Reductive Cyclization

Synthesis of Nitrogen-Containing Macrocycles and Ligands

The 2-(pyridin-2-yl)ethyl moiety is a common structural unit in coordination chemistry, capable of forming stable chelate rings with metal ions. This compound is an ideal reagent for introducing this group into various ligand architectures through alkylation of amine nucleophiles.

Simple bidentate and tridentate ligands containing the 2-(pyridin-2-yl)ethyl group are readily synthesized using this compound. These ligands are effective precursors for forming stable coordination complexes with transition metals like nickel(II) and copper(II). jscimedcentral.comasianpubs.org

For example, the reaction of this compound with a primary amine such as methylamine (B109427) leads to the formation of the bidentate ligand N-methyl-1-(pyridin-2-yl)ethan-2-amine. Reaction with two equivalents of the iodo-compound on a primary amine results in the formation of a tridentate ligand, such as N,N-bis(2-(pyridin-2-yl)ethyl)methylamine. nih.gov These ligands coordinate to metal ions through the pyridine nitrogen and the aliphatic amine nitrogen(s), forming stable five-membered chelate rings, which are entropically favored. The resulting Ni(II) and Cu(II) complexes often exhibit square planar or octahedral geometries depending on the coordination of other ancillary ligands. ias.ac.injscimedcentral.com

Table 4: Synthesis of Chelate Ligand Precursors
Reactant 1Reactant 2Product LigandPotential Metal Complex
This compoundMethylamineN-Methyl-1-(pyridin-2-yl)ethan-2-amine[Ni(N-Methyl-1-(pyridin-2-yl)ethan-2-amine)₂Cl₂]
This compound (2 eq.)MethylamineN,N-Bis(2-(pyridin-2-yl)ethyl)methylamine[Cu(N,N-Bis(2-(pyridin-2-yl)ethyl)methylamine)Cl₂]

The strategy of N-alkylation can be extended to polyamines to construct more complex polydentate and macrocyclic ligands. These sophisticated architectures are of great interest in supramolecular chemistry, catalysis, and for mimicking biological systems.

A classic example is the reaction of this compound with tris(2-aminoethyl)amine (B1216632) (tren). The exhaustive alkylation of the three primary amine groups of tren with three equivalents of this compound yields a heptadentate tripodal ligand. researchgate.net This type of ligand can encapsulate a metal ion, forming a highly stable "cryptate"-like complex. nih.govresearchgate.net

Similarly, this compound can be used in the synthesis of macrocyclic ligands. For instance, a [2+2] condensation reaction between two equivalents of a diamine (e.g., ethylenediamine) and two equivalents of a di-electrophile containing pyridine units can lead to the formation of a tetra-aza macrocycle. While direct synthesis using this compound as the di-electrophile is challenging, it can be used to append pyridylethyl arms to a pre-formed macrocycle, thereby increasing its denticity and modifying its coordination properties. The synthesis of nitrogen-containing macrocycles is a field of significant interest due to their versatile applications. ias.ac.innih.gov

Table 5: Incorporation into Polydentate Ligand Architectures
Polyamine PrecursorAlkylating AgentProduct Ligand Type
EthylenediamineThis compound (2 eq.)Tetradentate (N₄) linear ligand
Tris(2-aminoethyl)amine (tren)This compound (3 eq.)Heptadentate (N₇) tripodal ligand

Precursor for Advanced Organic Materials

The structure of this compound makes it an ideal precursor for the synthesis of advanced organic materials, particularly functional polymers and dyes. The reactive C-I bond can readily undergo nucleophilic substitution reactions, allowing for the incorporation of the pyridylethyl moiety into larger molecular frameworks.

One of the key applications in this area is in the synthesis of poly(pyridinium salt)s , also known as ionenes. These are a class of main-chain ionic polymers that have garnered significant interest for their potential use in a variety of applications, including as electrolytes in batteries, in gene delivery, and as antimicrobial agents. The synthesis of these polymers can be achieved through the quaternization of the pyridine nitrogen with an alkyl halide. In the case of this compound, it can be envisioned to react with diamines to form poly(pyridinium salt)s, where the pyridylethyl group is part of the polymer backbone. Research into phenylated poly(pyridinium salt)s has demonstrated their potential as light-emitting materials and their ability to form lyotropic liquid-crystalline phases. nih.govsemanticscholar.org

Furthermore, the pyridyl group in this compound can be incorporated into functional dyes . Pyridine-containing dyes are of interest for applications such as pH-sensitive probes and in dye-sensitized solar cells. digitellinc.commdpi.com The synthesis of such dyes can involve the reaction of the iodoethyl group with a chromophoric scaffold. For instance, the pyridylethyl group can be attached to the meso-position of a cyanine (B1664457) dye, potentially influencing its photophysical properties. digitellinc.com

The following table summarizes the potential applications of this compound as a precursor for advanced organic materials:

Material ClassSynthetic StrategyPotential Applications
Poly(pyridinium salt)sQuaternization polymerizationElectrolytes, gene delivery, antimicrobial agents, light-emitting materials
Functional DyesNucleophilic substitution onto a chromophorepH-sensitive probes, dye-sensitized solar cells
Conjugated PolymersIncorporation into π-conjugated systemsOrganic electronics, sensors

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.org this compound can serve as a valuable precursor in MCRs, primarily through its conversion into a pyridinium (B92312) salt and subsequent formation of a pyridinium ylide .

Pyridinium ylides are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netkoreascience.krmdpi.com This reaction is a cornerstone for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including indolizine (B1195054) derivatives. The general scheme involves the initial quaternization of the pyridine nitrogen of this compound with a suitable reagent, followed by deprotonation with a base to generate the pyridinium ylide in situ. This reactive intermediate can then be trapped by a dipolarophile present in the reaction mixture.

The versatility of this approach lies in the wide range of dipolarophiles that can be employed, leading to a diverse array of heterocyclic products. For example, the reaction of a pyridinium ylide with an alkyne can lead to the formation of indolizines, which are of interest for their potential biological and optical properties. mdpi.com Similarly, reaction with electron-deficient alkenes can yield various functionalized products. rsc.org

The following table illustrates the role of this compound as a precursor in multi-component reactions:

Reactive IntermediateGenerationKey Reaction TypeResulting Heterocycles
Pyridinium Ylide1. Quaternization of the pyridine nitrogen. 2. In situ deprotonation.1,3-Dipolar CycloadditionIndolizines, Pyrrolidines, Oxazolidines

Mechanistic Insights and Computational Studies on 2 2 Iodoethyl Pyridine Reactivity

Elucidation of Reaction Mechanisms in Nucleophilic Displacements

Nucleophilic displacement reactions involving 2-(2-haloethyl)pyridines are characterized by a pronounced competition between substitution and elimination pathways. For 2-(2-Iodoethyl)pyridine and its analogues, base-induced elimination to form 2-vinylpyridine is a major reaction route. rsc.org Mechanistic studies on the closely related 2-(2-chloroethyl)pyridine have provided critical insights that are applicable to the iodo-derivative.

The reaction of 2-(2-chloroethyl)pyridine with hydroxide ions in aqueous solution proceeds via an elimination mechanism. rsc.org Detailed kinetic studies, including acid-base catalysis, point towards an E1cb (Elimination, Unimolecular, conjugate Base) irreversible mechanism. rsc.org A key feature of this pathway is the initial deprotonation of the carbon atom adjacent to the pyridine (B92270) ring (the β-carbon with respect to the halogen). This deprotonation is significantly accelerated if the pyridine nitrogen is protonated or quaternized (e.g., N-methylated). rsc.orgnih.gov

The protonated form of the substrate, even if present in very low concentrations under basic conditions, is substantially more reactive than the neutral form. The reactivity ratio between the N-protonated and the neutral substrate is on the order of 105. rsc.org This dramatic increase in reactivity is attributed to the enhanced acidity of the β-protons due to the strong electron-withdrawing inductive effect of the pyridinium (B92312) cation. The resulting carbanion intermediate is stabilized by resonance, possessing a stable enamine-like structure, which then expels the halide ion to form 2-vinylpyridine. rsc.org

While the E1cb mechanism is dominant under certain conditions, particularly with poorer leaving groups and N-alkylation, the reaction can shift towards a concerted E2 (Elimination, Bimolecular) mechanism. This shift represents a mechanistic continuum rather than a sharp distinction. For instance, in reactions involving N-methylated 2-(2-haloethyl)pyridinium ions, the mechanism is proposed to be E1cb irreversible with fluoride as the leaving group, but trends towards E2 with better leaving groups like chloride and bromide. nih.gov For the non-methylated substrates, a concerted E2 elimination is generally indicated. nih.gov In some contexts, such as with acetohydroxamate buffers, the E1cb elimination pathway competes with a direct SN2 substitution by the nucleophile. rsc.org

Table 1: Second-Order Rate Constants for the OH⁻-induced Elimination of 2-(2-chloroethyl)pyridine Derivatives. rsc.orgnih.gov
SubstrateSolventTemperature (°C)Rate Constant (k, dm³ mol⁻¹ s⁻¹)Proposed Mechanism
2-(2-chloroethyl)pyridineH₂O504.59 × 10⁻⁴E1cb (via N-protonated form)
1-methyl-2-(2-chloroethyl)pyridinium iodideH₂O251.53 × 10²E1cb
2-(2-chloroethyl)pyridine30/70 (v/v) CH₃CN/H₂O251.03 × 10⁻⁴E1cb/E2
1-methyl-2-(2-chloroethyl)pyridinium iodide30/70 (v/v) CH₃CN/H₂O252.10 × 10²E1cb

Mechanistic Pathways of Metal-Catalyzed Transformations

The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact substrate are not extensively detailed, the mechanistic pathways can be reliably inferred from well-established catalytic cycles for similar alkyl halides, particularly those involving palladium and iron catalysts.

Palladium-Catalyzed Cross-Coupling:

Reactions like the Suzuki, Negishi, and Stille couplings are cornerstones of modern synthesis, typically proceeding through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. libretexts.orgnobelprize.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the alkyl iodide (R-I), in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C(sp³)–I bond and results in a square planar Pd(II) intermediate, L₂Pd(R)(I). fiveable.melumenlearning.com

Transmetalation: The next step is the transfer of an organic group (R') from an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) to the palladium center. nobelprize.orgwikipedia.org This forms a new Pd(II) intermediate, L₂Pd(R)(R'), and a metal-halide salt. For this step to be efficient, the transfer of the R' group must be faster than competing side reactions, such as β-hydride elimination from the ethylpyridine ligand.

Reductive Elimination: The final step is the reductive elimination of the two organic groups, R and R', from the palladium center to form the desired C-C coupled product, R-R'. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. fiveable.melumenlearning.com

A significant challenge in the cross-coupling of alkyl halides containing a β-hydrogen, such as this compound, is the potential for β-hydride elimination from the oxidative addition intermediate. This competing pathway can lead to the formation of 2-vinylpyridine and reduce the yield of the desired cross-coupled product. The choice of ligands on the palladium catalyst is crucial to modulate the rates of the desired steps (transmetalation, reductive elimination) relative to this undesired pathway.

Iron-Catalyzed Cross-Coupling:

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based methods. princeton.edu The mechanisms of these reactions are often more complex and can involve multiple oxidation states of iron. For an alkyl iodide like this compound, a plausible pathway could involve a radical mechanism. princeton.eduprinceton.edu

Formation of an Alkyl Radical: An in-situ generated low-valent iron species can react with this compound to generate a 2-(pyridin-2-yl)ethyl radical.

Radical Sorting/Coupling: This radical can then be "sorted" and captured by the iron catalyst to form an organoiron intermediate, which subsequently reacts with the coupling partner. Alternatively, a bimolecular homolytic substitution (SH2) mechanism may operate, where the radical directly attacks a metal-alkyl complex to forge the new C-C bond without forming a stable tertiary alkyl-metal intermediate, thus avoiding β-hydride elimination. princeton.edunih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) calculations)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in dissecting the nuanced reactivity of 2-(2-haloethyl)pyridine systems. These studies provide a molecular-level picture of reaction pathways, transition states, and the electronic factors governing reactivity.

DFT calculations have been employed to analyze the transition states for the competing E1cb and E2 elimination pathways in 2-(2-haloethyl)pyridine and its N-methylated derivatives. nih.gov For the N-methylated substrate with a fluoride leaving group, calculations confirm the presence of a stable carbanion intermediate, consistent with an E1cb mechanism. nih.gov However, when the leaving group is changed to the more labile chloride or bromide (and by extension, iodide), a stable anionic intermediate is not located on the potential energy surface. Instead, the calculations reveal a single transition state connecting reactants to products, which is characteristic of a concerted E2 mechanism. nih.gov

Analysis of the computed two-dimensional potential energy surface for the reaction, mapping the C-H bond cleavage against the C-X bond cleavage, reveals a smooth merging of the E1cb and E2 reaction paths. This suggests a "borderline" region where the distinction between a stepwise carbanionic mechanism and a fully concerted one becomes blurred. nih.gov

Computational studies have successfully elucidated the mechanistic dichotomy in base-induced elimination reactions of these substrates. The calculations rationalize experimental observations, such as the immense rate acceleration upon N-methylation. The computed potential energy surfaces show that for non-methylated 2-(2-haloethyl)pyridines, the elimination is consistently concerted (E2), as no stable carbanion intermediate is found regardless of the halogen leaving group. nih.gov

The preference for a specific pathway is dictated by a delicate balance of factors: the acidity of the β-proton (enhanced by the pyridinium ring), the stability of the potential carbanion intermediate, and the nucleofugality (leaving group ability) of the halide. DFT calculations allow for the systematic investigation of these factors, providing a predictive framework for understanding how structural modifications will influence the reaction mechanism.

Table 2: Summary of Theoretical Findings for Elimination Mechanisms of 2-(2-Haloethyl)pyridine Systems. nih.gov
SubstrateLeaving Group (X)Computational FindingInferred Mechanism
1-methyl-2-(2-X-ethyl)pyridiniumFModerately stable carbanion intermediate foundE1cb (irreversible)
1-methyl-2-(2-X-ethyl)pyridiniumClNo stable carbanion intermediate foundE2 (concerted)
1-methyl-2-(2-X-ethyl)pyridiniumBrNo stable carbanion intermediate foundE2 (concerted)
2-(2-X-ethyl)pyridine (neutral)F, Cl, BrNo stable carbanion intermediate foundE2 (concerted)

DFT calculations provide fundamental insights into the electronic structure of this compound, which underpins its reactivity. The pyridine ring acts as an electron-withdrawing group, which has several consequences. Firstly, it increases the electrophilicity of the α-carbon (attached to the iodine), making it more susceptible to SN2 attack. Secondly, and more critically for the observed reactivity, it increases the acidity of the β-protons (on the carbon attached to the ring), facilitating the E1cb/E2 elimination pathways. rsc.org

Analysis of frontier molecular orbitals (FMOs) can predict sites of reactivity. For a nucleophilic substitution reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In this compound, the LUMO is expected to be the σ* antibonding orbital of the C–I bond. DFT calculations can quantify the energy of this LUMO and map its spatial distribution, confirming its accessibility for nucleophilic attack. scispace.com Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, showing a significant positive charge on the α-carbon and revealing the polarization of the C-I bond, further explaining its susceptibility to nucleophilic attack or its role in oxidative addition to a metal catalyst. researchgate.net

Future Prospects and Emerging Research Areas

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic and medicinal chemistry, with approximately 20% of the top 200 drugs featuring a pyridine compound as a key ingredient. vcu.edu However, conventional methods for producing substituted pyridines often suffer from low yields and high production costs, which can be a significant barrier, especially for generic drugs where active ingredient costs are paramount. vcu.edu Consequently, a primary area of future research is the development of novel, highly efficient, and selective synthetic routes to compounds like 2-(2-Iodoethyl)pyridine.

Current research in pyridine synthesis is moving towards more sustainable and cost-effective methods. Innovations include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the synthesis of pyridines from oximes via in situ formation of 2H-azirines, offer a streamlined approach. organic-chemistry.org

Metal-Free Protocols: The use of reagents like iodine combined with triethylamine to trigger oxime-based synthesis of 2-aryl-substituted pyridines provides a chemo-selective and metal-free alternative. organic-chemistry.org

Flow Chemistry: Researchers have developed continuous-flow reactor processes that significantly improve yield (from 58% to 92% in one example) and reduce the number of manufacturing steps, leading to projected cost reductions of up to 75%. vcu.edu

Future efforts will likely focus on adapting these advanced strategies specifically for the synthesis of this compound. The goal is to create scalable, high-yield processes that minimize waste and avoid costly purification steps, making the compound more accessible for a broader range of applications.

Synthetic StrategyKey AdvantagesPotential Application for this compound
One-Pot ReactionsReduced reaction time, fewer purification steps, lower solvent usage.Streamlining the conversion of precursors to the final product in a single vessel.
Metal-Free CatalysisAvoids toxic and expensive metal catalysts, simplifies product purification. organic-chemistry.orgDeveloping greener synthesis pathways with high chemo-selectivity. organic-chemistry.org
Continuous Flow ReactorsImproved safety, scalability, and yield; precise control over reaction conditions. vcu.eduorganic-chemistry.orgEnabling large-scale, cost-effective manufacturing with high purity. vcu.edu

Expanding the Scope of Derivatization Reactions

Derivatization is a chemical process used to modify a compound to produce a new substance with different properties, such as enhanced biological activity or improved characteristics for analytical chromatography. libretexts.orggreyhoundchrom.com The this compound molecule is particularly well-suited for extensive derivatization due to the reactivity of the iodo- group, which serves as an excellent leaving group in nucleophilic substitution reactions. researchgate.net

Future research will focus on leveraging this reactivity to create a broad library of novel compounds. The primary avenues for expanding derivatization include:

Nucleophilic Substitution: The carbon-iodine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups (e.g., amines, thiols, alkoxides, azides). This opens pathways to new classes of molecules with potentially unique pharmacological or material properties. researchgate.net

Alkylation Reactions: A common derivatization technique, alkylation involves replacing an active hydrogen with an alkyl group. libretexts.org For this compound, this could involve reactions where it acts as an alkylating agent itself to modify other substrates.

Cross-Coupling Reactions: Modern catalytic methods, such as nickel-catalyzed reductive cross-coupling, could be employed to form new carbon-carbon bonds at the ethyl side chain, further expanding the structural diversity of accessible derivatives. organic-chemistry.org

The systematic exploration of these reactions will lead to the synthesis of new chemical entities for screening in drug discovery, agrochemicals, and materials science. vcu.edunih.gov The pyridine scaffold is a known "privileged structure" in medicinal chemistry, and creating a wider array of its derivatives is a promising strategy for identifying new therapeutic agents. mdpi.comnih.gov

Novel Catalytic Systems and Methodologies

The evolution of catalysis is a driving force in modern synthetic chemistry, enabling reactions that are more efficient, selective, and environmentally benign. organic-chemistry.org Future research concerning this compound will undoubtedly incorporate novel catalytic systems to improve both its synthesis and its subsequent transformations.

Key emerging catalytic areas include:

Transition Metal Catalysis: Copper- and nickel-based catalysts have shown great utility in the functionalization of N-heterocycles and in cross-coupling reactions. organic-chemistry.org Applying these systems could lead to more efficient methods for derivatization, allowing for reactions under milder conditions.

Continuous Flow Systems: The use of packed-bed microreactors with solid catalysts, such as titanium silicalite (TS-1), has been demonstrated for the N-oxidation of pyridines. organic-chemistry.org This technology offers a safer and highly efficient alternative to traditional batch reactors and can operate continuously for extended periods while maintaining catalyst activity. organic-chemistry.org Such systems could be adapted for various reactions involving this compound.

The integration of these advanced catalytic methodologies will not only enhance the efficiency of producing and modifying this compound but also align its chemistry with the principles of green chemistry by reducing energy consumption and waste.

Catalytic SystemDescriptionPotential Benefit
Copper/Nickel CatalysisHomogeneous or heterogeneous catalysts used for cross-coupling and functionalization reactions. organic-chemistry.orgFacilitates the formation of new C-C and C-heteroatom bonds under mild conditions.
Flow MicroreactorsContinuous processing using packed-bed reactors with solid catalysts (e.g., TS-1). organic-chemistry.orgOffers enhanced safety, scalability, and higher yields for industrial production. organic-chemistry.org
Zeolite-Based CatalystsSolid acid catalysts used in the gas-phase synthesis of the pyridine ring. google.comIncreases overall yield and catalyst stability in large-scale synthesis. google.com

Integration into Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. nih.gov Pyridine-containing molecules are excellent building blocks for supramolecular assembly because the nitrogen atom can act as a hydrogen or halogen bond acceptor. nih.govchimia.ch

The structure of this compound is uniquely suited for applications in this field. The presence of both a pyridine ring (a halogen bond acceptor) and an iodine atom (a halogen bond donor) within the same molecule makes it a compelling candidate for constructing highly ordered architectures.

Emerging research in this area includes:

Halogen Bonding: The C-I···N halogen bond is a strong and directional interaction that can be used to control the self-assembly of molecules in the solid state. nih.gov Research on related 2-(iodoethynyl)pyridine derivatives has shown their ability to form complex structures like supramolecular triangles and double helices through these interactions. nih.gov this compound offers a more flexible linker, which could lead to different and potentially novel supramolecular topologies.

Self-Assembly: The combination of hydrogen and halogen bonding can be used to construct extended 1-D and 2-D networks with predictable connectivity. nih.gov The dual functionality of this compound allows it to act as a versatile ditopic ligand for creating metal-organic frameworks or purely organic co-crystals. rsc.org

Functional Materials: By incorporating chiral elements or other functional groups through derivatization, it may be possible to create enantiopure, self-assembled materials with applications in catalysis, sensing, or molecular recognition. chimia.ch

Future work will likely explore the self-assembly behavior of this compound and its derivatives to create new functional materials and intricate supramolecular structures. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.